

Ethnobotanical and Pharmacological Survey of Phellodendron amurense: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *PHELLODENDRON AMURENSE*
BARK EXTRACT

Cat. No.: *B1170371*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellodendron amurense Rupr., commonly known as the Amur cork tree, holds a significant place in traditional medicine systems of East Asia, particularly in China, Korea, and Japan.^[1] For centuries, its bark, known as Cortex Phellodendri, has been utilized to treat a wide array of ailments, primarily centered around inflammation, infections, and gastrointestinal disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of P. amurense, alongside a detailed examination of the experimental protocols employed to validate its traditional applications and elucidate its mechanisms of action. A key focus is placed on the phytochemical composition and the modulation of critical signaling pathways, namely NF-κB and MAPK, by the plant's bioactive constituents. While extensive qualitative ethnobotanical data exists, a notable gap persists in the literature regarding quantitative surveys on the frequency and prevalence of its traditional uses.

Ethnobotanical Uses of Phellodendron amurense

The bark of Phellodendron amurense, referred to as "Huang Bai" in Traditional Chinese Medicine (TCM), is highly valued for its therapeutic properties.^[1] It is traditionally characterized as bitter and cold, and is used to clear heat and dry dampness.^[1]

Table 1: Traditional Medicinal Uses of Phellodendron amurense

Ailment Category	Specific Uses	Traditional System/Region
Inflammatory Conditions	Arthritis, joint pain, general inflammation, skin inflammation (e.g., eczema, boils)	Traditional Chinese Medicine, Korean Traditional Medicine
Infectious Diseases	Dysentery, diarrhea, urinary tract infections, jaundice, meningitis, pneumonia, tuberculosis	Traditional Chinese Medicine, Korean Traditional Medicine, Japanese (Kampo) Medicine
Gastrointestinal Disorders	Abdominal pain, gastroenteritis, ulcers	Traditional Chinese Medicine
Fever and Detoxification	Reducing fever, detoxifying the system	Traditional Chinese Medicine, Japanese (Kampo) Medicine
Other Uses	Weight management, stress reduction (as a cortisol modulator), prostate health, eye infections	Western Integrative Medicine, Traditional Chinese Medicine

Note: The data presented in this table is based on qualitative reports from traditional medicine literature. Despite extensive searches, no quantitative ethnobotanical surveys providing frequency or percentage of use for specific ailments were identified.

Phytochemical Composition

The medicinal properties of *P. amurense* are largely attributed to its rich and diverse phytochemical profile. The most significant class of bioactive compounds is the isoquinoline alkaloids.

Table 2: Major Bioactive Compounds in *Phellodendron amurense*

Compound Class	Major Compounds	Plant Part
Alkaloids	Berberine, Palmatine, Jatrorrhizine, Phellodendrine	Bark, Leaves
Limonoids	Limonin, Obacunone	Bark
Flavonoids	Diosmin	Fruit Oil
Coumarins	-	Fruit Oil
Saponins	-	Fruit Oil

Experimental Protocols

This section details the methodologies for the extraction, phytochemical analysis, and bioassays of *Phellodendron amurense* and its extracts.

Extraction of Bioactive Compounds

The extraction of alkaloids from *P. amurense* bark is a critical first step in both traditional preparation and modern pharmacological research.

Protocol 1: Ultrasound-Assisted Extraction of Alkaloids

- **Sample Preparation:** Air-dry the bark of *P. amurense* and grind it into a fine powder.
- **Solvent Selection:** Utilize an aqueous solution of organic acids (e.g., lactic acid, malic acid, or pyruvic acid) as the extraction solvent. The choice of acid and its concentration can be optimized for specific alkaloids.
- **Extraction Process:**
 - Mix the powdered bark with the chosen solvent at a specific liquid-to-solid ratio (e.g., 30:1 mL/g).
 - Perform ultrasound-assisted extraction for a defined period (e.g., 30-60 minutes) at an optimized temperature (e.g., 60-80°C).

- Repeat the extraction process to ensure maximum yield.
- Filtration and Concentration: Filter the resulting extract to remove solid plant material. The filtrate can then be concentrated using a rotary evaporator.

Phytochemical Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of alkaloids in *P. amurense* extracts.

Protocol 2: HPLC Analysis of Alkaloids

- Standard Preparation: Prepare standard stock solutions of known concentrations for the alkaloids of interest (e.g., berberine, palmatine, jatrorrhizine) in methanol. Create a series of calibration standards by diluting the stock solutions.
- Sample Preparation: Dissolve the dried extract from Protocol 1 in methanol. The solution may require further purification, such as liquid-liquid extraction with water and ethyl acetate, to remove interfering substances.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution using a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program is optimized to achieve good separation of the target alkaloids.
 - Flow Rate: A typical flow rate is 1.0 mL/min.
 - Detection: Use a Diode Array Detector (DAD) or a UV detector set at a wavelength where the alkaloids show maximum absorbance (e.g., around 265 nm or 345 nm).
- Quantification: Identify the alkaloids in the sample by comparing their retention times with those of the standards. Quantify the amount of each alkaloid by constructing a calibration curve from the peak areas of the standards.

Bioassays

Protocol 3: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

- **Bacterial Strains:** Use relevant bacterial strains, such as *Staphylococcus aureus* or *Escherichia coli*.
- **Preparation of Inoculum:** Grow the bacterial strains in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria (e.g., 10^5 CFU/mL).
- **Preparation of Extract Dilutions:** Prepare a series of twofold dilutions of the *P. amurensis* extract in the broth medium in a 96-well microplate.
- **Incubation:** Add the bacterial inoculum to each well of the microplate. Include positive controls (broth with bacteria and a known antibiotic) and negative controls (broth with bacteria and no extract). Incubate the plate at 37°C for 18-24 hours.
- **Determination of Minimum Inhibitory Concentration (MIC):** The MIC is the lowest concentration of the extract that visually inhibits bacterial growth.

Protocol 4: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

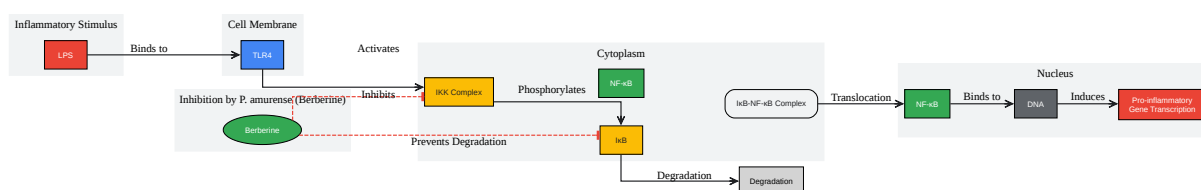
- **Cell Culture:** Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.
- **Cell Treatment:** Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the *P. amurensis* extract for a specific duration (e.g., 1-2 hours).
- **Induction of Inflammation:** Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of nitric oxide (NO).
- **Nitric Oxide Measurement:** After a 24-hour incubation period, measure the amount of NO in the cell culture supernatant using the Griess reagent.
- **Data Analysis:** Calculate the percentage of NO inhibition by the extract compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of *P. amurense* are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein called I κ B. Upon stimulation by inflammatory signals like LPS, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes.



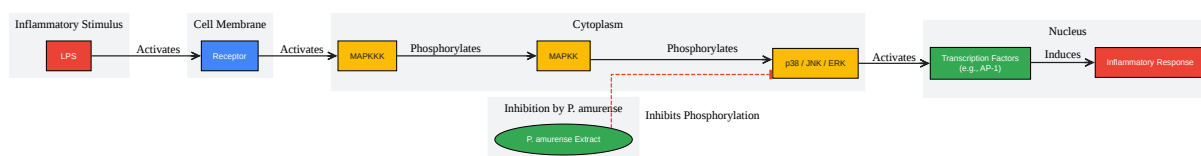
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Figure 1: NF- κ B Signaling Pathway Inhibition by *P. amurense*.

Phellodendron amurense, particularly its active compound berberine, has been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of I κ B. This action keeps NF- κ B in its inactive state in the cytoplasm, preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the production of inflammatory mediators.



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Figure 2: MAPK Signaling Pathway Inhibition by *P. amurense*.

Extracts of *Phellodendron amurense* have demonstrated the ability to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By blocking the activation of these kinases, the downstream signaling cascade is interrupted, leading to a reduction in the inflammatory response.

Conclusion

Phellodendron amurense is a valuable medicinal plant with a long history of traditional use, which is now being substantiated by modern scientific research. Its rich alkaloid content, particularly berberine, contributes significantly to its anti-inflammatory, antimicrobial, and other pharmacological activities. The detailed experimental protocols provided in this guide offer a foundation for further research into its therapeutic potential. The elucidation of its inhibitory effects on the NF- κ B and MAPK signaling pathways provides a clear mechanism for its anti-inflammatory properties, paving the way for the development of novel drugs and therapies. Future ethnobotanical research should aim to collect quantitative data to better understand the

prevalence and specific applications of this important medicinal plant in traditional healthcare systems.

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References

- 1. caringsunshine.com [caringsunshine.com]
- To cite this document: BenchChem. [Ethnobotanical and Pharmacological Survey of Phellodendron amurense: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1170371#ethnobotanical-survey-of-phellodendron-amurense-uses>]

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